Home > Products > Screening Compounds P97475 > N-cyclopentyl-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
N-cyclopentyl-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide - 1049503-38-9

N-cyclopentyl-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Catalog Number: EVT-2915535
CAS Number: 1049503-38-9
Molecular Formula: C17H18FN3O2
Molecular Weight: 315.348
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

  • Compound Description: LAH-1 is a potent c-Met inhibitor identified for its potential in treating non-small cell lung cancer. [] It exhibits nanomolar MET kinase activity and demonstrates antiproliferative effects, especially against EBC-1 cells. [] Mechanistically, LAH-1 modulates the HGF/c-Met pathway, induces cell apoptosis, and inhibits colony formation, cell migration, and invasion. []

6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide

  • Compound Description: This compound was identified as a potential inhibitor of constitutively active Gsα, a protein implicated in McCune-Albright Syndrome. [, , , , ] It exhibited the ability to significantly reduce cAMP levels in HEK cells expressing the constitutively active Gs-R201H allele, suggesting an antagonistic effect on the protein's activity. [, , , , ] Importantly, this inhibitory effect was not observed in cells expressing wild-type Gs constructs, indicating selectivity for the mutated form. [, , , , ]

N-{[3-(3-methylphenyl)phenyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

  • Compound Description: Similar to the previous compound, this molecule also demonstrated inhibitory activity against constitutively active Gsα. [, , , , ] It effectively reduced cAMP levels in HEK cells expressing the Gs-R201H allele without significantly impacting basal cAMP levels in cells expressing wild-type Gs. [, , , , ] This selectivity for the mutated Gsα form highlights its potential as a starting point for developing therapeutics targeting Gsα-related disorders.

N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+))

  • Compound Description: Compound A (+) served as an early lead compound in a drug discovery program targeting human immunodeficiency virus (HIV) integrase. [] Metabolic studies in rats and dogs revealed that the compound is primarily eliminated through metabolism, with the 5-O-glucuronide identified as the major metabolite. [] This information proved valuable for understanding the compound's pharmacokinetic properties and guiding further development efforts.

MK-0518 (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide)

  • Compound Description: MK-0518 represents a potent HIV integrase inhibitor that has progressed to phase III clinical trials. [, ] Like Compound A (+), MK-0518 is primarily eliminated via metabolism, with the 5-O-glucuronide identified as the major metabolite in preclinical species. [] This compound's advancement to clinical trials highlights the successful translation of preclinical findings into a potential therapeutic for HIV.

Properties

CAS Number

1049503-38-9

Product Name

N-cyclopentyl-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

IUPAC Name

N-cyclopentyl-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide

Molecular Formula

C17H18FN3O2

Molecular Weight

315.348

InChI

InChI=1S/C17H18FN3O2/c18-13-5-3-4-12(10-13)11-21-16(22)9-8-15(20-21)17(23)19-14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,19,23)

InChI Key

LUGUMGLRZUPTIN-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.